N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide
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Overview
Description
N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of difluorophenyl groups attached to a carbamoyl and benzamide structure, making it a unique molecule with distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate or carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluorobenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dichloro-2,4-difluorophenyl)carbamoyl]-2,6-difluorobenzamide
- N-[(2,4-difluorophenyl)carbamoyl]-2,6-difluorobenzamide
- N-[(2,6-difluorophenyl)carbamoyl]-2,6-dimethoxybenzamide
Uniqueness
N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in fields requiring high stability and specific reactivity.
Properties
Molecular Formula |
C14H8F4N2O2 |
---|---|
Molecular Weight |
312.22 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H8F4N2O2/c15-7-3-1-4-8(16)11(7)13(21)20-14(22)19-12-9(17)5-2-6-10(12)18/h1-6H,(H2,19,20,21,22) |
InChI Key |
JGIMSSXFWVLFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=CC=C2F)F)F |
Origin of Product |
United States |
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